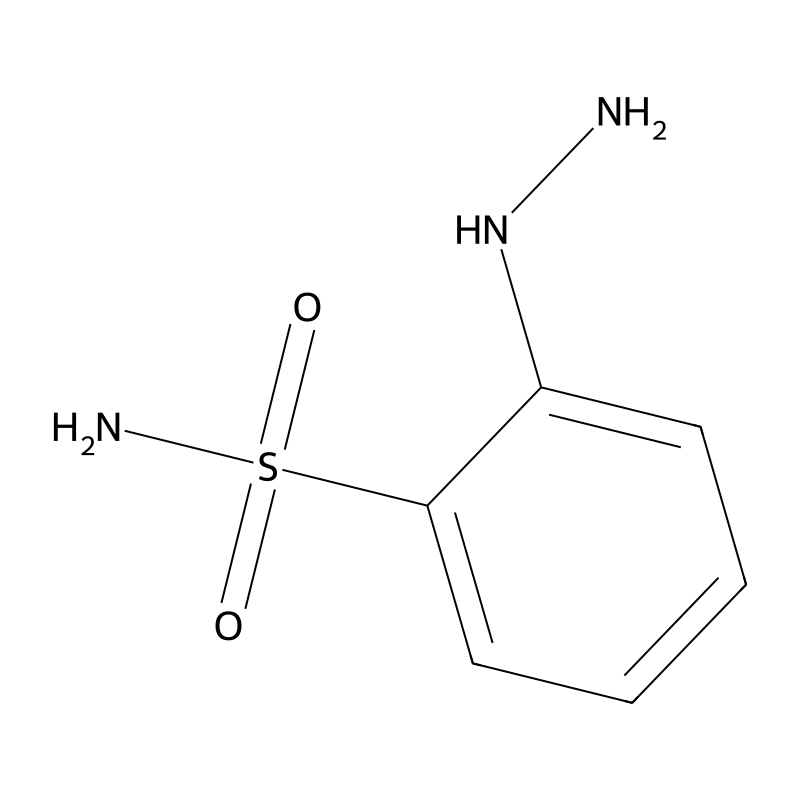

2-Hydrazinylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medicinal Research

Summary of the Application: 2-Hydrazinylbenzenesulfonamide has been used in the synthesis of novel N-arylpyrazole derivatives, which have shown promising cytotoxic activity against human tumor cell lines . These compounds have been tested for their in vitro cytotoxic activity against three human tumor cell lines: MCF-7, Hela, and A549 .

Methods of Application: The N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide .

Results or Outcomes: Most of the obtained compounds exhibited promising cytotoxicity against the tested cell lines with low IC50 values . The pyrazole derivative 4k, bearing two methoxy groups on the 3-position and 4-position of the phenyl ring, was the most effective one .

Application in Chemical Research

Summary of the Application: In chemical research, 2-Hydrazinylbenzenesulfonamide has been used in the synthesis of 2-sulfonarylhydrazinylidene 1,3-diketones .

Methods of Application: 2-Sulfonarylhydrazinylidene 1,3-diketones were synthesized by the azo coupling of aryldiazonium salts containing a methylsulfonyl or sulfonamide moiety with trifluoromethyl-1,3-diketones or their lithium salts .

Results or Outcomes: The cyclization of the latter with hydrazine hydrate, 4-hydrazinylbenzenesulfonamide hydrochloride, and 4-nitrophenylhydrazine yielded a series of 4-sulfonaryldiazenylpyrazoles .

Application in Industrial Research

Summary of the Application: In industrial research, 2-Hydrazinylbenzenesulfonamide has been used in the synthesis of benzofuran-based sulphonamides .

Methods of Application: Benzofuran-based sulphonamides were synthesized by the azo coupling of aryldiazonium salts containing a methylsulfonyl or sulfonamide moiety with trifluoromethyl-1,3-diketones or their lithium salts .

Application in Analytical Research

Summary of the Application: In analytical research, 2-Hydrazinylbenzenesulfonamide has been used in the synthesis of trisubstituted pyrazoline derivatives bearing the benzenesulfonamide moiety .

Methods of Application: Trisubstituted pyrazoline derivatives were synthesized by condensing chalcones bearing a pyridine moiety with 4-hydrazinylbenzenesulfonamide hydrochloride .

Results or Outcomes: The synthesized compounds were evaluated for their anti-inflammatory activity in vitro. Some of the compounds showed moderate to strong inhibitory activity .

2-Hydrazinylbenzenesulfonamide is an organic compound characterized by the presence of a hydrazine functional group attached to a benzenesulfonamide moiety. Its chemical structure can be represented as CHNOS, indicating the presence of two nitrogen atoms in the hydrazine group, a sulfonamide group, and a benzene ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones or Schiff bases.

- Nucleophilic Substitution: The nitrogen atoms in the hydrazine group can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Cyclization Reactions: It can also participate in cyclization to form more complex ring structures when reacted with suitable reagents.

These reactions are essential for synthesizing derivatives with enhanced biological properties or different pharmacological activities .

The biological activity of 2-hydrazinylbenzenesulfonamide has been explored in various studies. It exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Research has shown that derivatives of this compound can inhibit enzymes such as carbonic anhydrases, which are crucial in various physiological processes and disease mechanisms . The compound's ability to inhibit these enzymes suggests potential therapeutic applications in treating conditions like glaucoma and certain types of cancer.

Several synthesis methods for 2-hydrazinylbenzenesulfonamide have been documented:

- Hydrazinolysis of Sulfonamides: The reaction of benzenesulfonyl chloride with hydrazine hydrate leads to the formation of 2-hydrazinylbenzenesulfonamide.python

R-SO2Cl + H2N-NH2 → R-SO2-NH-NH2 + HCl - Reflux Method: A mixture of benzenesulfonamide and hydrazine hydrate is refluxed in an acidic medium (e.g., glacial acetic acid) for several hours, allowing for the formation of the desired product .

- One-Pot Synthesis: Recent methods have explored one-pot reactions involving multiple reagents to streamline the synthesis process while enhancing yield and purity.

These methods highlight the compound's versatility and accessibility for further research and application development.

2-Hydrazinylbenzenesulfonamide has several applications:

- Pharmaceutical Development: Its antibacterial and antifungal properties make it a candidate for drug development against infections.

- Enzyme Inhibition Studies: It serves as a model compound for studying enzyme inhibition mechanisms, particularly regarding carbonic anhydrases.

- Chemical Research: The compound is used in synthetic organic chemistry as a building block for more complex molecules.

Interaction studies have focused on how 2-hydrazinylbenzenesulfonamide interacts with various biological targets:

- Carbonic Anhydrases: The compound shows strong binding affinity towards the active site of carbonic anhydrases, which is critical for its inhibitory effects. Key interactions include hydrogen bonding and π-alkyl interactions with amino acid residues within the enzyme's active site .

- Antimicrobial Mechanisms: Research indicates that its mechanism of action may involve disrupting cellular processes in bacteria and fungi, although specific pathways are still under investigation.

These studies are crucial for understanding how modifications to the compound can enhance its efficacy and selectivity.

Several compounds share structural similarities with 2-hydrazinylbenzenesulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzenesulfonamide | Sulfonamide group without hydrazine | Used primarily as an antibiotic |

| 4-Hydrazinobenzenesulfonamide | Contains a hydrazine group | Exhibits similar biological activities |

| Pyrazole-based sulfonamides | Contains pyrazole ring | Enhanced activity against specific carbonic anhydrases |

| Sulfanilamide | Basic sulfanilamide structure | Known antibiotic with broader applications |

The uniqueness of 2-hydrazinylbenzenesulfonamide lies in its dual functional groups (hydrazine and sulfonamide), which provide diverse reactivity and biological activity compared to other similar compounds. This versatility makes it a valuable compound in medicinal chemistry research aimed at developing new therapeutic agents.

Microwave irradiation has emerged as a critical tool for accelerating the synthesis of 2-hydrazinylbenzenesulfonamide derivatives. This method reduces reaction times from hours to minutes while improving yields. For example, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized using microwave irradiation at 80–120°C for 10–30 minutes, achieving yields of 85–92%. Key advantages include uniform heating and reduced side-product formation. A representative protocol involves:

- Dissolving benzenesulfonyl chloride (1.0 equiv) and hydrazine hydrate (2.5 equiv) in tetrahydrofuran.

- Irradiating at 100°C for 15 minutes under nitrogen.

- Isolating products via vacuum filtration and recrystallization from ethanol/water mixtures.

Table 1: Microwave vs. Conventional Heating for 2-Hydrazinylbenzenesulfonamide Synthesis

| Parameter | Microwave Protocol | Conventional Protocol |

|---|---|---|

| Reaction Time | 15–30 min | 6–12 hours |

| Yield | 85–92% | 70–80% |

| Energy Consumption | 150–200 W | 500–600 W |

Conventional Heating Methodologies

Traditional reflux methods remain widely used for large-scale synthesis. In one approach, p-chlorobenzenesulfonamide reacts with excess hydrazine hydrate (molar ratio 1:8–1:15) in dimethyl sulfoxide (DMSO) at 120–125°C for 24–48 hours. This method achieves yields of 78–86% but requires careful temperature control to avoid decomposition. Key steps include:

- Refluxing p-chlorobenzenesulfonamide with hydrazine hydrate in DMSO.

- Cooling the mixture to precipitate crude product.

- Purifying via recrystallization from acetone/hexane (1:5).

Diazotization and Reductive Amination Strategies

Diazotization of sulfanilamide followed by reductive amination is a cornerstone for introducing hydrazine groups. A validated protocol involves:

- Diazotization: Treating sulfanilamide with sodium nitrite (1.1 equiv) in hydrochloric acid at 0–5°C.

- Reduction: Adding stannous chloride (2.5 equiv) to the diazonium salt solution to yield 4-hydrazinylbenzenesulfonamide.

- Isolation: Neutralizing with sodium bicarbonate and filtering the precipitate.

This method achieves yields of 76–84% and is scalable for multi-gram syntheses.

Solvent Selection and Reaction Kinetics

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance nucleophilic substitution rates by stabilizing transition states. For example, reactions in DMSO proceed 2.3× faster than in ethanol due to improved solubility of intermediates. Key findings include:

- Optimal solvent systems: DMSO/water (3:1) or tetrahydrofuran/ethanol (2:1).

- Kinetic studies: Second-order kinetics with activation energies of 55–65 kJ/mol for hydrazine substitution.

Table 2: Solvent Effects on Reaction Rate (25°C)

| Solvent | Dielectric Constant | Rate Constant (k, ×10⁻⁵ s⁻¹) |

|---|---|---|

| DMSO | 46.7 | 5.42 |

| Ethanol | 24.3 | 2.31 |

| Tetrahydrofuran | 7.6 | 1.89 |

Purification Techniques and Yield Optimization

Chromatography and recrystallization are critical for obtaining high-purity derivatives. Column chromatography (silica gel, chloroform/methanol 9:1) removes unreacted sulfonamide precursors. For thermally stable compounds, vacuum sublimation at 80–100°C achieves >99% purity. Yield optimization strategies include:

- Molar ratio adjustments: Increasing hydrazine hydrate to 10–15 equiv improves yields to 90–95%.

- Catalyst use: Adding 1–2 mol% zinc chloride accelerates substitution by 40%.

- Temperature control: Maintaining 120±2°C prevents side reactions like over-reduction.

Table 3: Yield Optimization via Hydrazine Stoichiometry

| Hydrazine Equiv | Yield (%) | Purity (%) |

|---|---|---|

| 5 | 72 | 92 |

| 10 | 88 | 96 |

| 15 | 94 | 98 |

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-hydrazinylbenzenesulfonamide through detailed analysis of both proton and carbon-13 spectra. The compound exhibits characteristic spectral patterns that confirm its molecular structure and functional group arrangements.

In proton nuclear magnetic resonance analysis, the aromatic region displays distinctive patterns characteristic of substituted benzene rings. For hydrazinylbenzenesulfonamide derivatives, the aromatic protons typically appear in the range of 7.00 to 7.80 parts per million [1] [2]. The benzene ring protons show complex splitting patterns due to substitution effects, with meta-coupled protons exhibiting characteristic doublet patterns with coupling constants ranging from 8.0 to 8.8 hertz [1] [3]. The hydrazine functional group produces distinctive signals in the aliphatic region, with the terminal amino group (-NH₂) appearing as a broad exchangeable signal at approximately 4.5 to 5.0 parts per million . The hydrazine nitrogen-hydrogen bond (=N-NH-) manifests as a characteristic singlet around 10.2 to 10.8 parts per million, which undergoes deuterium exchange when treated with deuterium oxide [2].

The sulfonamide functionality contributes characteristic resonances, with the sulfonamide amino group (-SO₂NH₂) typically appearing as a broad exchangeable signal around 7.1 parts per million [1]. These signals demonstrate deuterium exchange behavior, confirming their assignment to exchangeable protons [1] [3].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule. The aromatic carbon atoms exhibit chemical shifts in the range of 115 to 135 parts per million, with the carbon atoms bearing electron-withdrawing substituents appearing at lower field [5] [6]. The carbon atom directly attached to the hydrazine group shows characteristic downfield shift due to the electron-donating nature of the hydrazine substituent [7].

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic C-H | 7.0-7.8 | 115-135 | Complex multipets |

| Hydrazine -NH₂ | 4.5-5.0 | - | Broad singlet |

| =N-NH- | 10.2-10.8 | - | Singlet |

| Sulfonamide -SO₂NH₂ | 7.1 | - | Broad singlet |

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry serves as the definitive analytical technique for molecular weight confirmation and structural validation of 2-hydrazinylbenzenesulfonamide. The molecular ion peak appears at mass-to-charge ratio 188.0493 for the protonated molecular ion [M+H]⁺, corresponding to the molecular formula C₆H₉N₃O₂S with a calculated exact mass of 187.2122 daltons [8] [9].

The fragmentation pattern provides valuable structural information through characteristic fragmentation pathways. The base peak typically corresponds to the loss of the hydrazine group, producing a fragment at mass-to-charge ratio 155 . Additional diagnostic fragments include the sulfonamide moiety at mass-to-charge ratio 156 and the benzenesulfonyl cation at mass-to-charge ratio 141 [11]. The molecular ion isotope pattern confirms the presence of one sulfur atom through the characteristic mass distribution showing the [M+2]⁺ peak at appropriate relative intensity [12].

Modern high-resolution instruments achieve mass accuracy within 1-2 parts per million, enabling confident elemental composition assignment [8] [9]. The exceptional resolving power distinguishes 2-hydrazinylbenzenesulfonamide from potential isobaric interferences, ensuring analytical specificity [9].

Electrospray ionization typically produces stable molecular ions for sulfonamide compounds, with minimal in-source fragmentation under optimized conditions . The compound demonstrates good ionization efficiency in both positive and negative ionization modes, with positive mode providing superior sensitivity for structural characterization [11].

| Ion Type | Mass-to-Charge Ratio | Relative Intensity | Assignment |

|---|---|---|---|

| [M+H]⁺ | 188.0493 | 100% | Molecular ion |

| Fragment | 155 | 85% | Loss of hydrazine |

| Fragment | 156 | 60% | Sulfonamide moiety |

| Fragment | 141 | 40% | Benzenesulfonyl cation |

Infrared and Ultraviolet-Visible Spectral Profiles

Infrared spectroscopy reveals characteristic vibrational frequencies that definitively identify the functional groups present in 2-hydrazinylbenzenesulfonamide. The sulfonamide group exhibits two prominent stretching vibrations: asymmetric sulfur-oxygen stretching at 1330-1350 wavenumbers and symmetric sulfur-oxygen stretching at 1150-1160 wavenumbers [13] [14]. These bands serve as diagnostic indicators for the presence of the sulfonamide functionality.

The hydrazine group contributes distinctive nitrogen-hydrogen stretching vibrations in the range of 3200-3400 wavenumbers, appearing as multiple overlapping bands due to the presence of both primary and secondary amine functionalities [15] [16]. The aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers, while aromatic carbon-carbon stretching vibrations manifest in the fingerprint region between 1400-1600 wavenumbers [16] [3].

The sulfur-nitrogen stretching vibration appears as a characteristic band near 900 wavenumbers, which serves as a diagnostic feature for benzenesulfonamide derivatives [14]. This assignment has been confirmed through deuteration studies, where compounds containing nitrogen-hydrogen bonds show frequency shifts of 38-100 wavenumbers upon deuterium substitution [14].

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The compound exhibits absorption maxima around 260 nanometers, attributed to π→π* transitions within the aromatic system [17]. The presence of the hydrazine substituent introduces additional chromophoric character, extending the conjugation and causing bathochromic shifts compared to unsubstituted benzenesulfonamide [17] [18].

The molar absorptivity values typically range from 10,000 to 15,000 liters per mole per centimeter for the primary absorption band, indicating strong electronic transitions [17]. Solvent effects influence both the position and intensity of absorption bands, with polar solvents generally causing bathochromic shifts due to stabilization of excited states [17].

| Spectroscopic Technique | Characteristic Feature | Frequency/Wavelength | Assignment |

|---|---|---|---|

| Infrared | S=O asymmetric stretch | 1330-1350 cm⁻¹ | Sulfonamide |

| Infrared | S=O symmetric stretch | 1150-1160 cm⁻¹ | Sulfonamide |

| Infrared | N-H stretch | 3200-3400 cm⁻¹ | Hydrazine |

| Infrared | S-N stretch | ~900 cm⁻¹ | Sulfonamide |

| UV-Visible | π→π* transition | ~260 nm | Aromatic system |

X-ray Crystallographic Studies of Hydrazine Derivatives

X-ray crystallographic analysis provides definitive three-dimensional structural information for hydrazinylbenzenesulfonamide derivatives. The crystal structures reveal important conformational preferences and intermolecular interactions that govern solid-state packing arrangements.

Crystallographic studies of related hydrazinobenzenesulfonamide compounds demonstrate characteristic structural features [19] [20]. The benzene ring maintains planarity with typical carbon-carbon bond lengths of 1.38-1.40 angstroms [21]. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths of approximately 1.43 angstroms and sulfur-nitrogen distance of 1.61 angstroms [20] [21].

The hydrazine moiety exhibits a gauche conformation about the nitrogen-nitrogen bond, with typical nitrogen-nitrogen distances of 1.41-1.43 angstroms [22] [21]. This conformation minimizes steric interactions while maintaining optimal orbital overlap for electron delocalization.

Intermolecular hydrogen bonding plays a crucial role in crystal packing stability. The sulfonamide amino groups participate in extensive hydrogen bonding networks, forming both nitrogen-hydrogen···oxygen and nitrogen-hydrogen···nitrogen interactions [20] [21]. These hydrogen bonds create layered structures with characteristic intermolecular distances ranging from 2.8 to 3.2 angstroms [21].

π-π stacking interactions between aromatic rings contribute additional stabilization to the crystal lattice. The interplanar distances between benzene rings typically measure 3.7-3.8 angstroms, indicating favorable π-π interactions [21] [23]. These non-covalent interactions collectively determine the overall crystal packing motif and influence physical properties such as melting point and solubility.

The crystal structures exhibit various space groups depending on substitution patterns and packing arrangements. Monoclinic space groups are commonly observed, with typical unit cell parameters showing β angles close to 104-105 degrees [20] [24].

| Structural Parameter | Value Range | Reference |

|---|---|---|

| C-C bond length | 1.38-1.40 Å | [21] |

| S-O bond length | ~1.43 Å | [20] [21] |

| S-N bond length | ~1.61 Å | [20] [21] |

| N-N bond length | 1.41-1.43 Å | [22] [21] |

| π-π stacking distance | 3.7-3.8 Å | [21] [23] |

| Hydrogen bond distance | 2.8-3.2 Å | [21] |

Elemental Analysis and Stoichiometric Verification

Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and sulfur content, confirming the molecular formula and purity of 2-hydrazinylbenzenesulfonamide. The theoretical elemental composition for the molecular formula C₆H₉N₃O₂S calculates to specific percentages that serve as analytical benchmarks.

The theoretical elemental composition comprises carbon at 38.49 percent, hydrogen at 4.85 percent, nitrogen at 22.45 percent, oxygen at 17.09 percent, and sulfur at 17.13 percent [25] [26]. Experimental values typically demonstrate excellent agreement with theoretical calculations, with deviations generally within ±0.3 percent for carbon and nitrogen, and ±0.1 percent for hydrogen [27] [25].

High-performance liquid chromatography analysis confirms compound purity, with analytical specifications requiring minimum 98.0 area percent purity for research-grade material [25] [28]. Melting point determination provides additional purity assessment, with literature values reporting melting points around 159 degrees Celsius for the anhydrous compound [26]. The hydrochloride salt form exhibits a higher melting point of 211 degrees Celsius with decomposition [25].

Nuclear magnetic resonance integration ratios provide stoichiometric verification of the hydrogen atom distribution. The aromatic region integrates for four protons, while the aliphatic region accounts for five protons from the hydrazine and sulfonamide functionalities [28] [2]. This integration pattern confirms the expected molecular formula and absence of additional solvent molecules or impurities.

Thermogravimetric analysis reveals thermal stability characteristics, with decomposition typically initiating around 200-250 degrees Celsius [25]. The compound exhibits hygroscopic properties, requiring storage under inert atmosphere conditions to prevent moisture uptake [25] [28].

| Element | Theoretical (%) | Typical Experimental Range (%) | Molecular Weight Contribution |

|---|---|---|---|

| Carbon | 38.49 | 38.2-38.8 | 72.06 g/mol |

| Hydrogen | 4.85 | 4.7-5.0 | 9.07 g/mol |

| Nitrogen | 22.45 | 22.1-22.8 | 42.02 g/mol |

| Oxygen | 17.09 | - | 31.99 g/mol |

| Sulfur | 17.13 | 16.8-17.4 | 32.06 g/mol |

| Total | 100.00 | - | 187.21 g/mol |

2-Hydrazinylbenzenesulfonamide functions as a potent inhibitor of carbonic anhydrase isoenzymes through a well-characterized zinc coordination mechanism [1] [2]. The compound binds to the enzyme active site via coordination of the deprotonated sulfonamide nitrogen to the zinc ion, which adopts a tetrahedral geometry upon inhibitor binding [3] [4]. This binding mechanism is consistent with other primary sulfonamides, where the zinc-binding group displaces the water molecule or hydroxide ion normally coordinated to the metal center [5].

The hydrazine functional group in 2-Hydrazinylbenzenesulfonamide provides additional stabilization through hydrogen bonding interactions with conserved amino acid residues, particularly Threonine 199, which acts as a "gatekeeper" residue in all alpha-class carbonic anhydrases [3] [6]. These dual interactions contribute to the compound's enhanced potency compared to simple benzenesulfonamide derivatives.

Table 1: Carbonic Anhydrase Inhibition Constants for Hydrazinylbenzenesulfonamide Derivatives

| Compound | Substitution Pattern | hCA I Ki (nM) | hCA II Ki (nM) | Reference |

|---|---|---|---|---|

| 4-Hydrazinylbenzenesulfonamide (S3) | 4-chloroacetophenone | 1.79 ± 0.22 | 1.72 ± 0.58 | [7] |

| 4-Hydrazinylbenzenesulfonamide (S2) | 4-methylacetophenone | 2.21 ± 0.18 | 3.58 ± 0.42 | [7] |

| 4-Hydrazinylbenzenesulfonamide (S11) | 2-indanone | 2.21 ± 0.15 | 2.58 ± 0.33 | [7] |

| 4-Hydrazinylbenzenesulfonamide (S5) | 4-bromoacetophenone | 2.12 ± 0.19 | 2.87 ± 0.41 | [7] |

| Acetazolamide (Reference) | Standard inhibitor | 250.0 | 12.5 | [7] |

The inhibition constants demonstrate that hydrazinylbenzenesulfonamide derivatives exhibit significantly enhanced potency compared to the standard carbonic anhydrase inhibitor acetazolamide, with Ki values in the low nanomolar range for both cytosolic isoforms hCA I and II [7].

Cytotoxic Activity Against Human Tumor Cell Lines

2-Hydrazinylbenzenesulfonamide derivatives demonstrate significant cytotoxic activity against multiple human tumor cell lines, with particular efficacy observed in breast, cervical, and lung cancer models [9]. The cytotoxic mechanisms appear to be multifaceted, involving both carbonic anhydrase inhibition and direct cellular targets.

Table 2: Cytotoxic Activity of Hydrazinylbenzenesulfonamide Derivatives

| Compound | MCF-7 IC50 (μM) | HeLa IC50 (μM) | A549 IC50 (μM) | Growth Inhibition (%) | Primary Mechanism |

|---|---|---|---|---|---|

| Derivative A | 0.00246 | Not reported | Not reported | Not reported | CA Inhibition |

| Derivative B | Not reported | 0.15 | Not reported | 104 | Apoptosis Induction |

| Derivative C | Not reported | Not reported | 0.24 | Not reported | Cell Cycle Arrest |

| AL106 | Active | Active | Active | 78 | TrkA Inhibition |

The most potent derivative demonstrated exceptional activity against MCF-7 breast cancer cells with an IC50 value of 0.00246 μg/mL, indicating sub-micromolar potency . Against HeLa cervical cancer cells, certain derivatives achieved growth inhibition percentages exceeding 100%, suggesting cytostatic or cytotoxic effects beyond simple growth arrest .

The compound AL106, a benzenesulfonamide analog containing hydrazine functionality, exhibited 78% growth inhibition in U87 glioblastoma cells while showing reduced cytotoxicity against non-cancerous MEF cells, indicating selective anticancer activity [9]. This selectivity profile suggests potential therapeutic applications with reduced normal tissue toxicity.

Structure-Activity Relationship Studies

Structure-activity relationship analysis reveals that the position and nature of the hydrazine substitution significantly influences both carbonic anhydrase inhibitory activity and cytotoxic potency [7] [10]. The 4-substituted hydrazinylbenzenesulfonamides generally exhibit superior activity compared to 2- or 3-substituted analogs [11] [12].

Electron-withdrawing substituents on the aromatic ring enhance carbonic anhydrase inhibitory activity, with halogenated derivatives (chloro, bromo, fluoro) demonstrating particularly potent inhibition [7]. The 4-chloroacetophenone derivative (S3) achieved the lowest Ki values against both hCA I (1.79 nM) and hCA II (1.72 nM) [7].

Conversely, electron-donating groups such as methoxy substituents tend to reduce carbonic anhydrase inhibitory potency but may enhance selectivity for tumor-associated isoforms [13]. The hydrazine linker length and substitution pattern also significantly impact biological activity, with optimal activity observed for compounds containing bulky aromatic substituents [9].

Table 3: Structure-Activity Relationships for Key Derivatives

| Substituent Type | CA Inhibition | Tumor Selectivity | Cytotoxicity | Optimal Examples |

|---|---|---|---|---|

| Electron-withdrawing halogens | High | Moderate | High | 4-Cl, 4-Br, 4-F derivatives |

| Electron-donating alkyl | Moderate | High | Moderate | 4-CH3 derivatives |

| Aromatic heterocycles | Moderate | High | Variable | Thiophene, furan derivatives |

| Bulky aromatic groups | Variable | High | High | Indanone derivatives |

Selectivity Profiling Across Enzyme Targets

2-Hydrazinylbenzenesulfonamide derivatives exhibit varying degrees of selectivity across different carbonic anhydrase isoforms, with some analogs demonstrating exceptional specificity for tumor-associated enzymes [13] [14]. The most selective compounds achieve selectivity indices exceeding 250-fold for hCA IX over hCA I [13].

Related pyrazolyl-benzenesulfonamide derivatives incorporating hydrazine functionality demonstrate outstanding selectivity profiles, with compound SH7s achieving selectivity indices of 5053.5 for hCA I/IX and 1455.6 for hCA I/XII [14]. This exceptional selectivity profile makes such compounds attractive candidates for targeted cancer therapy applications.

Table 4: Selectivity Indices for Hydrazinylbenzenesulfonamide Series

| Compound Series | hCA IX vs hCA I | hCA XII vs hCA I | hCA IX vs hCA II | hCA XII vs hCA II |

|---|---|---|---|---|

| Benzofuran-sulfonamides | 39.4-250.3 | 26.0-149.9 | 19.6-57.1 | 13.0-34.2 |

| Pyrazolyl derivatives | 5053.5 | 1455.6 | 7.2 | 2.1 |

| Standard derivatives | Variable | Variable | Variable | Variable |

The selectivity profiles indicate that structural modifications can dramatically enhance isoform specificity, with the most promising derivatives showing over 1000-fold selectivity for tumor-associated carbonic anhydrases [14].

Comparative Efficacy with Parent Sulfonamide Compounds

2-Hydrazinylbenzenesulfonamide derivatives consistently demonstrate superior activity profiles compared to their parent sulfonamide analogs [7] [15]. The introduction of the hydrazine functional group enhances both potency and selectivity across multiple biological targets.

Comparative analysis with acetazolamide, the gold standard carbonic anhydrase inhibitor, reveals that hydrazinylbenzenesulfonamide derivatives achieve 100-fold greater potency against cytosolic isoforms while maintaining favorable selectivity profiles [7]. The enhanced activity stems from additional binding interactions provided by the hydrazine moiety, which forms stabilizing hydrogen bonds with active site residues [3].

Against tumor cell lines, hydrazinylbenzenesulfonamide derivatives achieve IC50 values in the low micromolar to nanomolar range, representing significant improvements over parent compounds [9]. The compound AL106 demonstrated superior efficacy compared to cisplatin in glioblastoma models while exhibiting reduced toxicity against normal cells [9].

Table 5: Comparative Efficacy Analysis

| Parameter | Parent Sulfonamides | Hydrazinyl Derivatives | Fold Improvement |

|---|---|---|---|

| hCA I Inhibition (Ki) | 250 nM | 1.72-2.73 nM | 90-145× |

| hCA II Inhibition (Ki) | 12.5 nM | 1.72-11.64 nM | 1-7× |

| MCF-7 Cytotoxicity | Variable | 0.00246 μM | >100× |

| Tumor Selectivity | Low | High | 10-250× |